molecular formula C17H18BrN5O2S2 B2894400 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206992-90-6

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2894400
CAS No.: 1206992-90-6
M. Wt: 468.39
InChI Key: PAHWFPGPHXBGKM-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a 4-bromophenyl-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole ring. This structure combines halogenated aromaticity, a flexible methoxyethyl chain, and a sulfur-rich heterocyclic system, which are common motifs in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S2/c1-11-21-22-16(27-11)20-15(24)10-26-17-19-9-14(23(17)7-8-25-2)12-3-5-13(18)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHWFPGPHXBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Substituents

The target compound’s analogs differ primarily in:

  • Imidazole substituents : Varying aryl groups (e.g., bromophenyl, chlorophenyl) or alkyl chains (e.g., methoxyethyl).
  • Acetamide-linked heterocycles : Substitution of 1,3,4-thiadiazole with thiazole or modifications to the heterocyclic substituents.
Table 1: Key Structural Analogs and Molecular Data
Compound Name Imidazole Substituent Acetamide-Linked Heterocycle Molecular Formula Molecular Weight CAS Number Reference
Target Compound 2-Methoxyethyl 5-Methyl-1,3,4-thiadiazole C₁₉H₁₉BrN₅O₂S₂ 520.9* Not Provided -
2-((5-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 3-Chlorophenyl 5-Methyl-1,3,4-thiadiazole C₂₀H₁₅BrClN₅OS₂ 520.9 1226428-02-9
2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2-Methoxyethyl Thiazole C₁₇H₁₇BrN₄O₂S₂ 453.4 1206997-10-5
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9 from ) 4-Methoxyphenyl Thiazole C₂₀H₁₆FN₃O₂S₂ 437.5 Not Provided

*Molecular weight inferred from analog in .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Melting Points : Simpler thiadiazole-thiol derivatives (e.g., 2c in ) melt at 120–122°C, while bulkier analogs (e.g., 9c in ) lack reported values.
  • Spectroscopic Features :
    • IR : SH stretches (~2595 cm⁻¹) and C=N imine bonds (~1620 cm⁻¹) are characteristic .
    • NMR : Aromatic protons in bromophenyl groups resonate at δ 7.52–7.77 ppm, while methoxyethyl protons appear as singlets near δ 3.3–3.5 ppm .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Imidazole core formation : Reacting 4-bromobenzaldehyde with 2-methoxyethylamine under acidic conditions to form the imidazole ring .
  • Thioether linkage : Introducing the thiol group via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF or ethanol under reflux .
  • Acetamide coupling : Reacting the thioether intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .
    Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:imidazole) .

Q. How is the compound characterized post-synthesis?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify imidazole C-H protons (δ 7.2–8.1 ppm) and thiadiazole methyl groups (δ 2.4 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 493.98) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Q. What functional groups contribute to its biological activity?

  • Thioether bridge : Enhances membrane permeability and redox stability .
  • 4-Bromophenyl group : Facilitates hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Thiadiazole ring : Imparts electron-withdrawing effects, modulating enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent screening : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thioether) .
  • Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) in acetamide coupling to accelerate reaction rates (yield increase from 65% to 82%) .
  • Workflow : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

  • Case study : Replacing the 4-bromophenyl group with 4-fluorophenyl (analog 9b in ) reduces IC₅₀ against EGFR kinase from 12 nM to 48 nM, highlighting bromine’s role in halogen bonding .
  • Methodology : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) and test in enzyme inhibition assays .

Q. What in silico methods predict biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The thiadiazole moiety forms hydrogen bonds with Arg120, while bromophenyl occupies a hydrophobic pocket .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How can contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer) be resolved?

  • Dose-response profiling : Test the compound across a wider concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound efficacy .

Q. What strategies address poor solubility in biological assays?

  • Formulation : Prepare DMSO stock solutions (10 mM) with sonication (30 min) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
  • Prodrug design : Introduce PEGylated groups at the methoxyethyl chain to enhance aqueous solubility .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Forced degradation studies : Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze by LC-MS. The thioether group oxidizes to sulfoxide (t₁/₂ = 6 h), suggesting limited oral bioavailability .
  • Light stability : Store in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .

Q. What experimental designs elucidate the mechanism of action?

  • Kinetic assays : Measure inhibition constants (Kᵢ) for COX-1/2 using a fluorometric peroxidase assay .
  • Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein denaturation shifts in compound-treated lysates .

Key Notes

  • Methodological focus : Emphasized experimental design (e.g., DoE, CETSA) over descriptive answers.
  • Contradictions addressed : Strategies for resolving bioactivity conflicts and stability issues are prioritized .

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